![molecular formula C15H15N3O5S B3731316 N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731316.png)
N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide
Overview
Description
The compound “N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide” is a type of organic compound known as a sulfonyl hydrazone . Sulfonyl hydrazones are a class of organic compounds that contain a sulfonyl functional group attached to a hydrazone. Hydrazone is a class of organic compounds characterized by a nitrogen-nitrogen double bond with four substituents. The two substituents attached to the same nitrogen atom are usually referred to as ‘azo’ compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl hydrazone functional group, along with an acetamide group attached to the phenyl ring . The presence of the 2,3-dihydroxybenzylidene group suggests that there may be potential for hydrogen bonding and other intermolecular interactions.Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. It could be of interest for further study in the field of organic chemistry, and it might also have potential applications in fields such as medicinal chemistry or materials science .
properties
IUPAC Name |
N-[4-[[(E)-(2,3-dihydroxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10(19)17-12-5-7-13(8-6-12)24(22,23)18-16-9-11-3-2-4-14(20)15(11)21/h2-9,18,20-21H,1H3,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKSEHVVWDXIN-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2E)-2-(2,3-dihydroxybenzylidene)hydrazinyl]sulfonyl}phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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